molecular formula C37H38N4O7 B12752855 2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-4-yl)benzamide oxalate CAS No. 129323-58-6

2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-4-yl)benzamide oxalate

Cat. No.: B12752855
CAS No.: 129323-58-6
M. Wt: 650.7 g/mol
InChI Key: GPFZTJYNBOMKSU-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-4-yl)benzamide oxalate is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its intricate molecular structure, which includes an indole moiety, a piperazine ring, and a benzamide group. Its unique structure makes it a valuable subject of study in medicinal chemistry, pharmacology, and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-4-yl)benzamide oxalate typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.

    Formation of the Benzamide Group: This step involves the reaction of an amine with a benzoyl chloride derivative to form the benzamide linkage.

    Final Assembly and Oxalate Formation: The final compound is assembled through a series of coupling reactions, followed by the addition of oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and high-throughput screening of reaction conditions are often employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-4-yl)benzamide oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole and benzamide rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenated compounds and strong bases or acids are often employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxindole derivatives, reduced alcohols or amines, and various substituted indole and benzamide derivatives.

Scientific Research Applications

2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-4-yl)benzamide oxalate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-4-yl)benzamide oxalate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The indole moiety is particularly important for its binding affinity, while the piperazine ring enhances its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-3-yl)benzamide oxalate
  • 2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-5-yl)benzamide oxalate
  • 2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-6-yl)benzamide oxalate

Uniqueness

The uniqueness of 2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-4-yl)benzamide oxalate lies in its specific substitution pattern, which confers distinct biological and chemical properties. The position of the indole moiety and the specific arrangement of functional groups contribute to its unique binding characteristics and reactivity, making it a valuable compound for research and development.

Properties

CAS No.

129323-58-6

Molecular Formula

C37H38N4O7

Molecular Weight

650.7 g/mol

IUPAC Name

2-[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy]-N-(1H-indol-4-yl)benzamide;oxalic acid

InChI

InChI=1S/C35H36N4O3.C2H2O4/c40-28(24-38-20-22-39(23-21-38)34(26-10-3-1-4-11-26)27-12-5-2-6-13-27)25-42-33-17-8-7-14-30(33)35(41)37-32-16-9-15-31-29(32)18-19-36-31;3-1(4)2(5)6/h1-19,28,34,36,40H,20-25H2,(H,37,41);(H,3,4)(H,5,6)

InChI Key

GPFZTJYNBOMKSU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC=C2C(=O)NC3=CC=CC4=C3C=CN4)O)C(C5=CC=CC=C5)C6=CC=CC=C6.C(=O)(C(=O)O)O

Origin of Product

United States

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